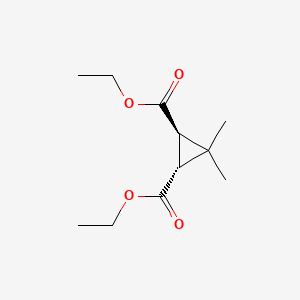
trans-Diethyl caronate
Vue d'ensemble
Description
trans-Diethyl caronate: is a chemical compound with the molecular formula C11H18O4This compound is a clear, colorless to slightly yellow liquid with a boiling point of approximately 274.39°C . It is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidative Carbonylation of Ethanol: This method involves the reaction of ethanol with carbon monoxide and oxygen in the presence of a catalyst. The reaction typically occurs under high pressure and temperature conditions.
Transesterification of Carbonate: This method involves the reaction of diethyl carbonate with another alcohol in the presence of a catalyst.
Alcoholysis of Urea: This method involves the reaction of urea with ethanol in the presence of a catalyst.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-Diethyl caronate can undergo oxidation reactions to form various oxidation products.
Reduction: This compound can be reduced to form different reduction products.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidation reagents include potassium permanganate and chromium trioxide.
Reduction Reagents: Common reduction reagents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common substitution reagents include halogens and alkyl halides.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and alkanes.
Substitution Products: Halogenated compounds and alkylated compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various chemical compounds.
- Employed in the synthesis of polycarbonates, which are used as engineering plastics .
Biology:
- Utilized in the study of biochemical pathways and enzyme reactions.
Medicine:
- Investigated for potential use in drug development and pharmaceutical formulations.
Industry:
- Used as a fuel additive to improve the performance of gasoline.
- Employed as an electrolyte in lithium-ion batteries .
Mécanisme D'action
The mechanism of action of trans-Diethyl caronate involves its interaction with various molecular targets and pathways. It can act as an electrophile in nucleophilic substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The compound can also participate in oxidation and reduction reactions, where it either gains or loses electrons to form different products .
Comparaison Avec Des Composés Similaires
Dimethyl Carbonate: Similar in structure but has two methyl groups instead of ethyl groups.
Diethyl Carbonate: Similar in structure but lacks the cyclopropane ring.
Ethylene Carbonate: Similar in structure but has an ethylene group instead of the cyclopropane ring.
Uniqueness:
- trans-Diethyl caronate has a unique cyclopropane ring structure, which imparts different chemical properties compared to other carbonates.
- The presence of the cyclopropane ring makes it more reactive in certain chemical reactions, such as ring-opening reactions .
Propriétés
IUPAC Name |
diethyl (1R,2R)-3,3-dimethylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-5-14-9(12)7-8(11(7,3)4)10(13)15-6-2/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRMNWDIYNBXRC-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C1(C)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


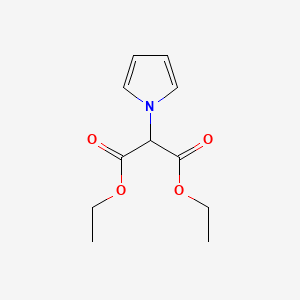
![[(3S)-3-azaniumylbutyl]-diethylazanium](/img/structure/B3055858.png)
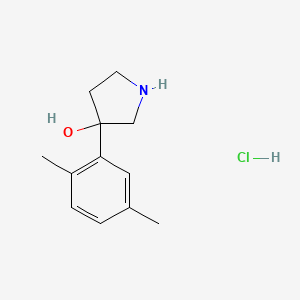
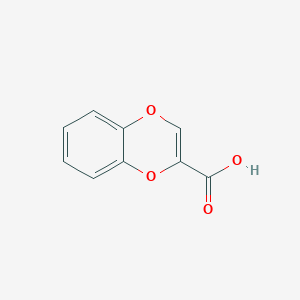
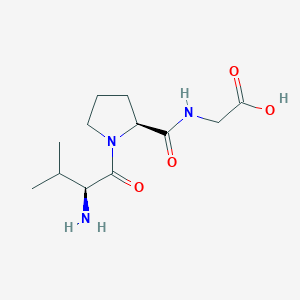

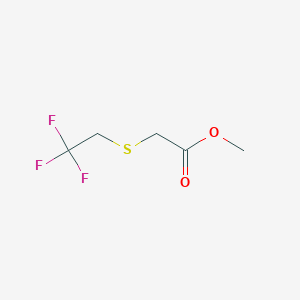
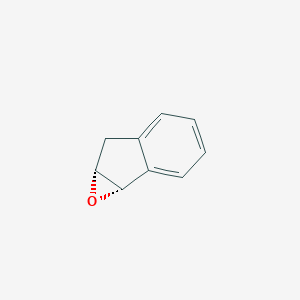
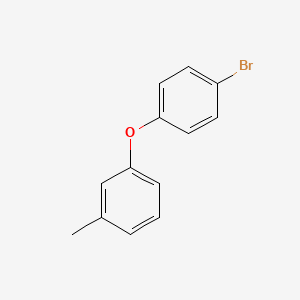

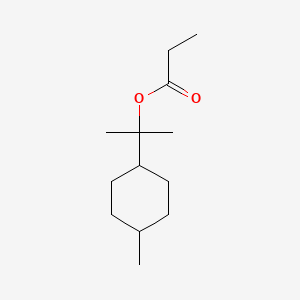
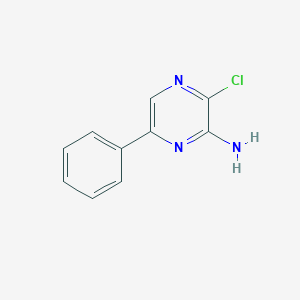
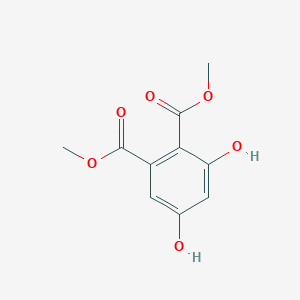
![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)
